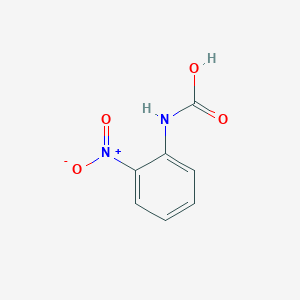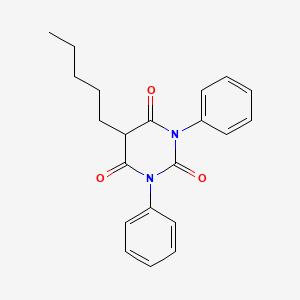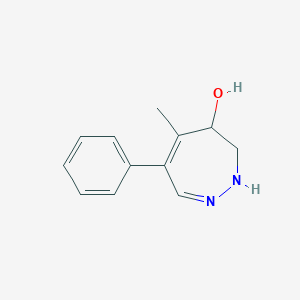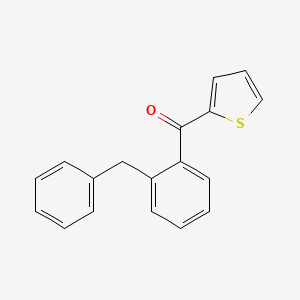
(2-Benzylphenyl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzylphenyl)(thiophen-2-yl)methanone is an organic compound that features a benzylphenyl group and a thiophenyl group attached to a methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylphenyl)(thiophen-2-yl)methanone typically involves the coupling of benzylphenyl and thiophenyl groups through a methanone linkage. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of 2-iodothiophenol with phenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Benzylphenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzylphenyl or thiophenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Benzylphenyl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of (2-Benzylphenyl)(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
(2-Benzylphenyl)(2-thienyl)methanone: Similar structure but with a different thiophenyl substitution.
(4-Methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone: Contains a benzo[b]thiophene core with methoxy substitutions.
Uniqueness: (2-Benzylphenyl)(thiophen-2-yl)methanone is unique due to its specific combination of benzylphenyl and thiophenyl groups, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
1755-74-4 |
|---|---|
Molekularformel |
C18H14OS |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(2-benzylphenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C18H14OS/c19-18(17-11-6-12-20-17)16-10-5-4-9-15(16)13-14-7-2-1-3-8-14/h1-12H,13H2 |
InChI-Schlüssel |
HECRUKBEHGGNIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


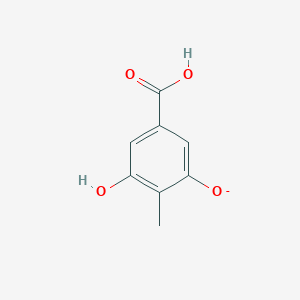


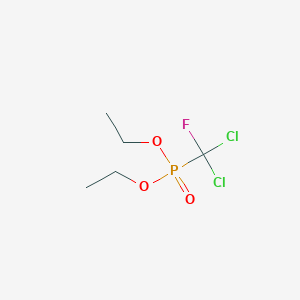
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
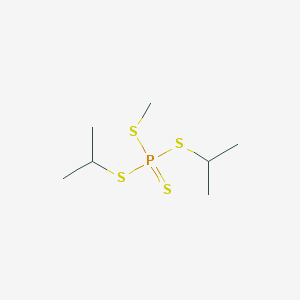

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

